2-Aminobenzenesulfonic acid

Description

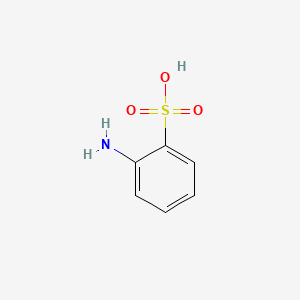

2-aminobenzenesulfonic acid is an aminobenzenesulfonic acid carrying an amino group at position 2. It is a conjugate acid of a 2-aminobenzenesulfonate.

Structure

3D Structure

Properties

IUPAC Name |

2-aminobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCHBSMFKQYNKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Record name | 2-AMINOBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

117116-75-3 | |

| Record name | Poly(aniline-2-sulfonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117116-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1024463 | |

| Record name | Orthanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-aminobenzene sulfonic acid is a light brown powder. (NTP, 1992), Solid; [Merck Index] Light brown solid; [CAMEO] | |

| Record name | 2-AMINOBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Orthanilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20243 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2-AMINOBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

88-21-1 | |

| Record name | 2-AMINOBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orthanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminobenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Orthanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORTHANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB9JSA4BH0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

617 °F (decomposes) (NTP, 1992) | |

| Record name | 2-AMINOBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

2-Aminobenzenesulfonic acid CAS number

An in-depth technical guide to 2-Aminobenzenesulfonic Acid (Orthanilic Acid), tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as orthanilic acid, is an aromatic sulfonic acid with the chemical formula C₆H₇NO₃S.[1][2] It is characterized by the presence of an amino group (-NH₂) and a sulfonic acid group (-SO₃H) attached to a benzene (B151609) ring at ortho positions.[1] This compound serves as a versatile building block in organic synthesis, with significant applications in the manufacturing of azo dyes and various pharmaceuticals.[1][3] In biological contexts, it plays a role in benzoate (B1203000) degradation and microbial metabolism.[4] Its ability to be converted into Schiff bases for the preparation of metal complexes further broadens its utility in chemical research.[5]

Physicochemical Properties

This compound is typically a white to light brown crystalline powder.[3][6][7] The presence of the polar sulfonic acid group renders it soluble in water.[1][8]

| Property | Value | Reference |

| CAS Number | 88-21-1 | [1][2][6] |

| Molecular Formula | C₆H₇NO₃S | [1][2] |

| Molecular Weight | 173.19 g/mol | [2][3] |

| Appearance | White to light brown crystalline powder | [3][7] |

| Melting Point | 325 °C (decomposes) | [4] |

| Solubility | Soluble in water | [1][8] |

| pKa | 2.46 | [4] |

| InChI Key | ZMCHBSMFKQYNKA-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC=C(C(=C1)N)S(=O)(=O)O | [1][3] |

Synthesis and Reactions

Several synthetic routes for this compound have been established. A common laboratory and industrial method involves the sulfonation of aniline. Alternative methods include processes starting from 2-nitrothiophenol (B1584256) or 2-chloronitrobenzene.[7][9]

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting key starting materials and transformations.

Experimental Protocols

Synthesis of an Azo Dye

A primary application of this compound is in the synthesis of azo dyes. This process involves two main stages: diazotization of the amine and subsequent coupling with an aromatic compound.

Materials:

-

This compound (aniline-2-sulfonic acid)

-

Sodium carbonate (Na₂CO₃)

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Aromatic coupling agent (e.g., salicylic (B10762653) acid, 1- or 2-naphthol)[10]

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium chloride (NaCl)

-

Ice

Protocol:

-

Preparation of the Amine Salt Solution: In a test tube, dissolve 0.49 g (2.8 mmol) of this compound and 0.13 g of sodium carbonate in 5 mL of water. Warm the mixture in a hot water bath until a clear solution is obtained.

-

Preparation of the Nitrite Solution: In a separate test tube, prepare a solution of 0.2 g of sodium nitrite in 1 mL of water.

-

Diazotization:

-

In a beaker, place approximately 0.5 mL of concentrated HCl and add ice to cool the mixture in an ice-water bath.

-

Remove the amine salt solution from the hot water bath and add the sodium nitrite solution to it all at once.

-

Add the resulting mixture dropwise to the cold HCl solution in the beaker while keeping it in the ice-water bath to form the diazonium salt.[10]

-

-

Preparation of the Coupling Solution: In a separate beaker, dissolve the chosen aromatic coupling agent (e.g., 5.2x10⁻³ mole) in a 2.5 M aqueous solution of sodium hydroxide and cool it in an ice-water bath.[10]

-

Azo Coupling: Add the cold diazonium salt suspension portionwise to the cold coupling solution with stirring. A color change should be observed.[10]

-

Isolation and Purification:

-

Allow the reaction to proceed for 10 minutes with occasional stirring.[10]

-

Heat the mixture on a hot plate until the solid dissolves.[10]

-

Add solid NaCl to saturate the solution and promote precipitation of the dye.[10]

-

Cool the beaker first to room temperature, and then in an ice-water bath.[10]

-

Collect the precipitated azo dye by vacuum filtration and wash it with a saturated NaCl solution.[10]

-

Allow the product to air dry.

-

Workflow for Azo Dye Synthesis

Applications in Research and Drug Development

This compound and its derivatives are of significant interest to the scientific community.

-

Organic Synthesis: It is a fundamental precursor for azo dyes and other fine chemicals.[1][3]

-

Analytical Chemistry: It is employed as a reagent for the determination of nitrite and nitrate (B79036) ions.[1]

-

Peptide Chemistry: Orthanilic acid has been shown to promote the formation of reverse turns in peptides, inducing a folded conformation.[4]

-

Drug Discovery: Derivatives of aminobenzenesulfonic acid are explored for various pharmaceutical applications.[11] For example, 2-aminobenzothiazole, a related scaffold, is recognized for its diverse biological activities and potential as a privileged structure in drug discovery, with applications in developing agents that can target multiple pathways in complex diseases.[12]

Core Applications Overview

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][13]

| Hazard Statement | Code |

| Causes severe skin burns and eye damage | H314 |

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13]

-

Ventilation: Use only with adequate ventilation to avoid breathing dust or fumes.[13]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep the container tightly closed when not in use.[13]

First Aid Measures:

-

Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[13]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13]

-

Inhalation: Move the person to fresh air.[13] In all cases of exposure, seek immediate medical attention.[13]

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances and sources of ignition.[13][14]

References

- 1. CAS 88-21-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | C6H7NO3S | CID 6926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Orthanilic acid - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound 88-21-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Aniline-2-sulfonic acid | 88-21-1 [chemicalbook.com]

- 8. 2-AMINOBENZENE SULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Aniline-2-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 11. EP1419775A1 - Pharmaceutical preparations containing aminobenzene-sulfonic acid derivatives as the active ingredient - Google Patents [patents.google.com]

- 12. iajesm.in [iajesm.in]

- 13. sds.metasci.ca [sds.metasci.ca]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to 2-Aminobenzenesulfonic Acid (Orthanilic Acid) for Researchers and Drug Development Professionals

Introduction

2-Aminobenzenesulfonic acid, also known by its common name orthanilic acid, is an aromatic sulfonic acid that plays a significant role in various chemical and biological processes. Structurally, it is characterized by a benzene (B151609) ring substituted with an amino group (-NH2) and a sulfonic acid group (-SO3H) at adjacent positions. This configuration imparts unique chemical properties that make it a valuable intermediate in the synthesis of azo dyes and a crucial building block in the development of pharmaceuticals.[1][2] Its biological relevance is highlighted by its involvement in benzoate (B1203000) degradation and microbial metabolism.[3][4] This guide provides an in-depth overview of its chemical properties, synthesis protocols, and key applications for professionals in research and drug development.

Chemical Identity and Properties

The formal IUPAC name for this compound is This compound .[5][6] It is also widely recognized by several synonyms, including orthanilic acid, o-aminobenzenesulfonic acid, and aniline-2-sulfonic acid.[3][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5][6] |

| Synonyms | Orthanilic acid, o-aminobenzenesulfonic acid | [3][5] |

| CAS Number | 88-21-1 | [3][7] |

| Molecular Formula | C6H7NO3S | [1][3] |

| Molecular Weight | 173.19 g/mol | [5][7] |

| Appearance | Light brown or white crystalline powder | [1][5][8] |

| Melting Point | 325 °C (decomposes) | [3] |

| pKa | 2.46 | [3] |

| Solubility | Soluble in water. Soluble in DMSO at 17 mg/mL (98.15 mM). | [1][4][8] |

Synthesis and Manufacturing

Several methods have been established for the industrial and laboratory synthesis of this compound. The choice of method often depends on the desired purity, scale, and available starting materials.

Caption: Key synthetic routes to this compound.

Experimental Protocols for Synthesis

Method 1: Sulfonation of Aniline This is a common industrial method involving the reaction of aniline with a sulfonating agent.

-

Reaction Setup : Add 94 g of aniline, 100 g of concentrated sulfuric acid (98%), and 120 g of sodium bisulfate to a suitable reactor.[9]

-

Dispersion : Stir the mixture for 1 hour until a uniform material is obtained.[9]

-

Baking : Transfer the dispersed material to a baking tray and place it in a vacuum oven. Heat to 200°C and maintain this temperature for 18-19 hours.[9]

-

Isolation : After baking, pour the material into 600 mL of water. Add 1 g of activated carbon and heat to 80°C for decolorization.[9]

-

Crystallization and Filtration : Filter the hot solution to remove the activated carbon. Cool the filtrate to room temperature with stirring to induce crystallization. Filter the resulting white solid and dry.[9]

Method 2: From 2-Chloronitrobenzene This multi-step synthesis involves the formation of a disulfide intermediate.

-

Disulfide Formation : React 2-chloronitrobenzene with sodium disulfide in an aqueous alcoholic solution to form 2,2'-dinitrodiphenyl disulfide.[8][9]

-

Reduction : The resulting disulfide can be reduced to 2,2'-diaminodiphenyl disulfide using iron turnings.[8][9]

-

Oxidation : Oxidize the 2,2'-diaminodiphenyl disulfide with hydrogen peroxide in aqueous sulfuric acid to yield this compound.[8][9]

Applications in Research and Drug Development

This compound serves as a versatile intermediate and building block in several scientific and industrial fields.

Caption: Major applications of this compound.

-

Azo Dyes and Pigments : It is a primary component in the synthesis of various azo dyes, which are widely used in the textile and leather industries.[2][10]

-

Pharmaceuticals : The compound acts as a key starting material or intermediate in the synthesis of various pharmaceutical agents.[2][11] Its structural scaffold is present in molecules with potential therapeutic activities.[12]

-

Analytical Chemistry : It is employed as a reagent in analytical methods, notably for the spectrophotometric determination of nitrite (B80452) and nitrate (B79036) ions.[1][13]

-

Biological Systems : In microbiology, orthanilic acid is a metabolite in the degradation pathway of benzoate.[3][4]

Experimental Workflow: Azo Dye Synthesis

The diazotization of this compound followed by coupling with a suitable aromatic compound is a classic method for producing azo dyes.

References

- 1. CAS 88-21-1: this compound | CymitQuimica [cymitquimica.com]

- 2. innospk.com [innospk.com]

- 3. Orthanilic acid - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | C6H7NO3S | CID 6926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. Aniline-o-sulfonic acid [webbook.nist.gov]

- 8. Aniline-2-sulfonic acid | 88-21-1 [chemicalbook.com]

- 9. Aniline-2-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 11. EP1419775A1 - Pharmaceutical preparations containing aminobenzene-sulfonic acid derivatives as the active ingredient - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. Effect of exogenous salicylic acid spray on enhancing cold tolerance in ‘Northland’ blueberry plants under low-temperature stress | PLOS One [journals.plos.org]

An In-depth Technical Guide to Orthanilic Acid: Structure, Synthesis, and Applications

Introduction

Orthanilic acid, systematically known as 2-aminobenzenesulfonic acid, is an organic compound with the chemical formula C₆H₇NO₃S.[1][2] It is an isomer of sulfanilic acid (4-aminobenzenesulfonic acid) and metanilic acid (3-aminobenzenesulfonic acid). This off-white crystalline powder is a versatile intermediate in the chemical and pharmaceutical industries, primarily utilized in the synthesis of sulfonamide antibiotics, various dyes, and other therapeutic agents.[1] Its high purity and consistent quality are crucial for its application in pharmaceutical formulations.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of orthanilic acid for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Orthanilic acid is an aromatic compound characterized by a benzene (B151609) ring substituted with an amino group (-NH₂) and a sulfonic acid group (-SO₃H) at ortho positions.[3] The presence of both an acidic sulfonic acid group and a basic amino group gives it amphoteric properties.

Physicochemical Properties

A summary of the key physicochemical properties of orthanilic acid is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇NO₃S | [1] |

| Molecular Weight | 173.19 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 325 °C (decomposes) | [3] |

| Solubility | Slightly soluble in hot water, soluble in concentrated hydrochloric acid, insoluble in ethanol (B145695) and ether. | [4] |

| pKa | 2.46 (at 25 °C) | [3] |

| CAS Number | 88-21-1 | [3] |

Spectroscopic Data

The structural characterization of orthanilic acid is supported by various spectroscopic techniques. The following table summarizes key spectroscopic data.

| Spectroscopic Technique | Data | Reference(s) |

| ¹H NMR | Spectral data available, specific shifts depend on solvent. | [5] |

| ¹³C NMR | Spectral data available, specific shifts depend on solvent. | [5] |

| Mass Spectrometry | Mass spectra available on public databases such as PubChem. | [5] |

| Infrared (IR) Spectroscopy | ATR-IR spectra are available on public databases. | [5] |

Synthesis of Orthanilic Acid

Orthanilic acid can be synthesized through several routes. One common and well-documented method is the reduction of o-nitrobenzenesulfonic acid.

Experimental Protocol: Reduction of o-Nitrobenzenesulfonic Acid

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

-

o-Nitrobenzenesulfonyl chloride

-

Anhydrous sodium carbonate

-

Acetic acid

-

Iron filings (approximately 20-mesh)

-

Decolorizing carbon

-

Concentrated hydrochloric acid

-

Ethyl alcohol

Procedure:

-

Hydrolysis of o-Nitrobenzenesulfonyl Chloride: In a 3-liter flask equipped with a reflux condenser and a stirrer, a mixture of 200 g (0.90 mole) of o-nitrobenzenesulfonyl chloride, 100 g of anhydrous sodium carbonate, and 600 cc of water is heated to boiling with stirring. The hydrolysis is typically complete within 45 minutes after the compound has melted. The resulting orange-red solution is filtered.

-

Acidification: The filtrate is made just acidic to litmus (B1172312) with the addition of approximately 25 cc of acetic acid.

-

Reduction: The solution is transferred to a 3-liter, three-necked flask fitted with a reflux condenser and an efficient stirrer. The solution is heated to boiling, and 350 g of iron filings are added in portions of about 25 g every fifteen minutes with vigorous stirring. The mixture will turn a deep brown color.

-

Completion of Reaction: After the addition of iron filings, the mixture is stirred and heated for four hours. The reaction is complete when a filtered sample of the mixture yields an almost colorless filtrate.

-

Decolorization and Filtration: Once the reduction is complete, 2 g of decolorizing carbon is added to the hot mixture, which is then filtered by suction. The residue is washed with small amounts of hot water, and the washings are added to the main solution.

-

Crystallization: The filtrate is cooled to about 15 °C, and 95 cc of concentrated hydrochloric acid is slowly added. Orthanilic acid precipitates as fine, colorless crystals.

-

Isolation and Washing: When the temperature of the mixture has returned to about 15 °C, the crystalline mass is filtered. The precipitate is washed with water and then with ethyl alcohol.

Synthesis Workflow Diagram

Caption: Synthesis workflow for orthanilic acid via reduction.

Applications in Drug Development and Research

Orthanilic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds and is a subject of interest in biochemical research.

Intermediate in Drug Synthesis

Orthanilic acid is a key intermediate in the production of sulfonamide antibiotics, which are a class of synthetic antimicrobial agents.[1] It is also used in the manufacture of certain dyes.[2]

Biological Activity and Signaling Pathways

Inhibition of Glutathione (B108866) S-Transferase (GST)

Orthanilic acid has been shown to inhibit the enzymatic activity of glutathione S-transferase (GST).[6] GSTs are a family of phase II detoxification enzymes that catalyze the conjugation of glutathione to a wide variety of xenobiotic and endogenous electrophilic compounds, rendering them more water-soluble and easier to excrete.[7][8]

The inhibitory action of orthanilic acid is attributed to its ability to bind directly to the GST protein.[6] This binding can interfere with the normal catalytic cycle of the enzyme, preventing it from detoxifying harmful substances. The overexpression of GST is associated with resistance to certain cancer chemotherapeutic drugs, making GST inhibitors a potential area of research for adjuvant cancer therapies.[7]

Caption: Mechanism of GST inhibition by orthanilic acid.

Other Biological Roles

Orthanilic acid is involved in benzoate (B1203000) degradation and microbial metabolism in diverse environments.[9] Additionally, it has been observed to have a positive inotropic effect, meaning it can increase the force of contraction of the heart muscle, in in vitro studies on guinea pig hearts.[6]

Conclusion

Orthanilic acid is a chemically and biologically significant molecule with a well-defined structure and a range of important applications. Its role as a key intermediate in the synthesis of pharmaceuticals, particularly sulfonamides, underscores its importance in drug development. Furthermore, its ability to modulate the activity of enzymes like glutathione S-transferase opens up avenues for further research into its therapeutic potential. The detailed understanding of its synthesis and properties provided in this guide serves as a valuable resource for scientists and researchers in the field.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0304940) [hmdb.ca]

- 3. Orthanilic acid - Wikipedia [en.wikipedia.org]

- 4. CN107674007A - A kind of synthesis technique of reactive dye intermediate orthanilic acid - Google Patents [patents.google.com]

- 5. This compound | C6H7NO3S | CID 6926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Inhibitors of glutathione S-transferases as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN105481735B - A kind of method for preparing orthanilic acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physical Properties of 2-Aminobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 2-Aminobenzenesulfonic acid (also known as orthanilic acid). The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Core Physical and Chemical Properties

This compound is an aromatic sulfonic acid that plays a role in benzoate (B1203000) degradation and microbial metabolism.[1] It is a white to light brown crystalline powder.[2][3] The compound's structure, featuring both an amino group and a sulfonic acid group on a benzene (B151609) ring, imparts it with amphoteric properties.[4]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | References |

| Molecular Formula | C₆H₇NO₃S | [5][6] |

| Molecular Weight | 173.19 g/mol | [5][6] |

| Melting Point | Decomposes at approximately 300-325°C | [1][5][7] |

| pKa (at 25°C) | 2.46 - 2.48 | [1][5][7] |

| Water Solubility | Slowly and sparingly soluble in water. A hemihydrate may form upon slow crystallization from water. | [5][7][8] |

| Solubility in Organic Solvents | Insoluble in ethanol (B145695) and ether. Soluble in concentrated hydrochloric acid. | [7][8] |

| LogP (Octanol/Water Partition Coefficient) | -2.95 | [8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Description |

| UV-Vis | Spectral data is available and can be used for quantitative analysis. |

| Infrared (IR) | IR spectra, typically obtained using KBr pellets, are available for structural elucidation.[2] |

| Nuclear Magnetic Resonance (NMR) | 1H NMR and 13C NMR spectra are available, often recorded in DMSO-d₆.[9][10] |

| Mass Spectrometry (MS) | Mass spectral data, including top 5 peaks, are available for molecular weight confirmation.[2] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of this compound.

Determination of Melting Point

The melting point of an organic solid is a key indicator of its purity.[11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[11]

-

Capillary tubes (sealed at one end)[11]

-

Thermometer[11]

-

Mortar and pestle[12]

Procedure:

-

A small, dry sample of this compound is finely powdered.[13]

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.[14]

-

The capillary tube is placed in the heating block of the melting point apparatus.[11]

-

The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.[11][14]

-

The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has liquefied are recorded. This range represents the melting point.[11] For a pure compound, this range is typically narrow.[11]

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.[15][16]

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)[15]

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer[15]

Procedure:

-

An excess amount of this compound is added to a known volume of water in a vial.

-

The vial is sealed and placed in a constant temperature shaker bath (e.g., at 25°C) to allow the system to reach equilibrium. This may take 24 hours or longer.[16]

-

After equilibration, the suspension is centrifuged to separate the undissolved solid.[15]

-

A sample of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.[15]

-

The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical method such as HPLC or UV-Vis spectrophotometry, by comparing the response to a calibration curve prepared with standard solutions of known concentrations.[15]

-

The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[15]

Determination of pKa

The pKa value is determined by acid-base titration, monitoring the pH change as a function of the volume of titrant added.[17]

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

A known quantity of this compound is dissolved in a known volume of water in a beaker.

-

A magnetic stir bar is added, and the solution is placed on a magnetic stirrer.

-

The pH electrode is calibrated and immersed in the solution.

-

A standard solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.[17]

-

After each addition of the base, the solution is allowed to equilibrate, and the pH is recorded.[17]

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the titration curve.[18] For polyprotic acids, multiple pKa values can be determined.[19]

Visualizations

The following diagrams illustrate key experimental workflows.

Caption: Generalized workflow for determining the physical properties of an organic compound.

While this compound is known to inhibit glutathione-S-transferase (GST), a detailed signaling pathway is not well-established in the public literature.[8] The following diagram illustrates a simplified representation of this inhibitory interaction.

References

- 1. Orthanilic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H7NO3S | CID 6926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 88-21-1: this compound | CymitQuimica [cymitquimica.com]

- 4. iscabiochemicals.com [iscabiochemicals.com]

- 5. Orthanilic Acid [drugfuture.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Aniline-2-sulfonic acid(88-21-1) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. pennwest.edu [pennwest.edu]

- 13. byjus.com [byjus.com]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. scribd.com [scribd.com]

- 18. quora.com [quora.com]

- 19. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Solubility of 2-Aminobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of 2-aminobenzenesulfonic acid (also known as orthanilic acid) in water and a range of organic solvents. This document is intended to be a critical resource for researchers, chemists, and professionals in the pharmaceutical industry, offering a consolidated source of solubility data, detailed experimental methodologies, and relevant biochemical pathway information.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in various chemical syntheses and pharmaceutical formulations. The following tables summarize the available quantitative and qualitative solubility data. It is important to note that there are some discrepancies in the reported values across different sources, which are highlighted for user discretion.

Solubility in Water

The solubility of this compound in water is influenced by temperature. While detailed temperature-dependent solubility data is not widely available, existing sources provide a general understanding of its aqueous solubility.

| Temperature (°C) | Solubility ( g/100 mL) | Observations |

| 22.2 | 1.0 - 5.0[1] | Described as "soluble"[2]. Other sources describe it as "sparingly soluble"[3] or "slowly and sparingly soluble"[4]. |

| Hot Water | - | Described as "slightly soluble"[5]. |

Note: The wide range reported at 22.2 °C suggests that experimental conditions may significantly affect the measured solubility.

Solubility in Organic Solvents

The solubility of this compound in organic solvents is varied and, in some cases, subject to conflicting reports. The following table compiles the available data.

| Solvent | Temperature (°C) | Solubility | Observations |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 1.7 g/100 mL[6] | Another source reports a higher solubility of 5.0 g/100 mL. |

| Ethanol | Not Specified | Insoluble[4] | Contradictory reports suggest it may be soluble in alcohols[7]. The 3-amino isomer is reported as "very slightly soluble". |

| Ethyl Ether | Not Specified | Insoluble[4][5] | |

| Methanol | Not Specified | - | The 3-amino isomer is reported as "very slightly soluble". |

| General Organic Solvents | 20 | 0.3565 g/100 mL | This is a general value and may not be representative for all organic solvents. |

Note: The conflicting data, particularly for ethanol, underscores the need for application-specific experimental determination of solubility. The zwitterionic nature of this compound, possessing both an acidic sulfonic acid group and a basic amino group, contributes to its complex solubility profile.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. The following is a detailed methodology for the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid compound.

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid solute with a solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Detailed Experimental Workflow

References

- 1. This compound | C6H7NO3S | CID 6926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-AMINOBENZENE SULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound - water (2/1) [chemister.ru]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. chembk.com [chembk.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Best Orthanilic Acid CAS No.88-21-1 Pharmaceutical raw materials Supplier, Manufacturer | Afine [afinechem.com]

An In-depth Technical Guide to the Melting Point of 2-Aminobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 2-Aminobenzenesulfonic acid (also known as orthanilic acid), a crucial physical property for its handling, purification, and application in research and pharmaceutical development. The document outlines the reported melting point values, details the experimental protocol for its determination, and discusses the phenomenon of decomposition at its melting point.

Physicochemical Properties of this compound

This compound is a crystalline solid, appearing as gray-white needle-like crystals or a light brown powder.[1][2] It is sparingly soluble in water and insoluble in ethanol (B145695) and ether.[1][3] As a zwitterionic compound, it exhibits a high melting point.

Melting Point Data

The melting point of this compound is consistently reported to be at or above 300°C. However, it is critical to note that the substance typically decomposes at this temperature. This decomposition is a key thermal characteristic. The table below summarizes the reported values from various sources.

| Reported Value | Source(s) | Notes |

| > 300 °C | ChemBK[1], Sigma-Aldrich[4] | Indicates melting occurs above this temperature. |

| 300 °C | LookChem[3], ChemicalBook[5][6][7][8], Kuujia.com[9] | A commonly cited value. |

| 320 °C | Nomination Background[10] | |

| 325 °C (decomposes) | Wikipedia[11], Nomination Background[10] | Explicitly notes decomposition. |

The variation in the reported values can be attributed to differences in experimental conditions, sample purity, and the criteria used to define the melting point, especially when decomposition occurs concurrently.

Thermal Decomposition

The observation of "decomposes" alongside the melting point indicates that upon heating, this compound breaks down into other substances. This is a critical consideration for any process involving heating this compound, as it may affect reaction outcomes and safety. The decomposition may involve the release of toxic fumes.[12]

Experimental Protocol for Melting Point Determination

The melting point of this compound can be determined using standard laboratory methods, such as the capillary melting point technique.

Objective: To determine the melting point range of a solid sample of this compound.

Materials and Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered)

-

Spatula

-

Mortar and pestle (if the sample is not already a fine powder)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the dry, powdered sample into a capillary tube by tapping the open end into the powder. The sample should be compacted to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Determination of Melting Point:

-

Set the heating rate of the apparatus. For a preliminary determination, a rapid heating rate (e.g., 10-20 °C/minute) can be used to find an approximate melting range.

-

For an accurate determination, repeat the measurement with a fresh sample and a slower heating rate (1-2 °C/minute) as the temperature approaches the approximate melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

Simultaneously, observe any changes in the sample's appearance that might indicate decomposition, such as darkening of color, bubbling, or the evolution of gas.

-

-

Data Recording:

-

Record the melting point as a range from the initial to the final temperature.

-

Note any observations of decomposition.

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the determination of the melting point of this compound.

Caption: Workflow for Melting Point Determination.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C6H7NO3S | CID 6926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 88-21-1,Aniline-2-sulfonic acid | lookchem [lookchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Aniline-2-sulfonic acid CAS#: 88-21-1 [m.chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. Aniline-2-sulfonic acid | 88-21-1 [amp.chemicalbook.com]

- 8. Aniline-2-sulfonic acid | 88-21-1 [chemicalbook.com]

- 9. 88-21-1(Aniline-2-sulfonic acid) | Kuujia.com [kuujia.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Orthanilic acid - Wikipedia [en.wikipedia.org]

- 12. 2-AMINOBENZENE SULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Spectral Analysis of 2-Aminobenzenesulfonic Acid: A Technical Guide

Introduction

2-Aminobenzenesulfonic acid, also known as orthanilic acid, is an important intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.[1] Its chemical structure, containing both an amino group and a sulfonic acid group attached to a benzene (B151609) ring, gives rise to a unique spectral profile. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral data of this compound. Detailed experimental protocols for acquiring this data are also presented to aid researchers and scientists in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are crucial for structural elucidation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, reveals distinct signals for the aromatic protons and the amine protons.[2]

| Assignment | Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.78 | d |

| Aromatic CH | 7.48 | t |

| Aromatic CH | 7.40 | d |

| Aromatic CH | 7.34 | t |

| NH₂ and SO₃H | 9.17 | s (broad) |

| Table 1: ¹H NMR spectral data of this compound in DMSO-d₆.[2] |

The broad singlet observed at 9.17 ppm is characteristic of the acidic protons of the sulfonic acid and the amine group, which can undergo exchange with residual water in the solvent. The aromatic region of the spectrum displays a complex pattern of doublets and triplets, indicative of an ortho-substituted benzene ring.[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Assignment | Chemical Shift (ppm) |

| C-S | ~145 |

| C-N | ~140 |

| Aromatic CH | ~132 |

| Aromatic CH | ~129 |

| Aromatic CH | ~118 |

| Aromatic CH | ~115 |

| Table 2: Approximate ¹³C NMR chemical shifts for this compound.[3][4] |

Note: Precise, fully assigned ¹³C NMR data from a single, reliable source was not available in the initial search. The values presented are estimations based on typical chemical shifts for similar aromatic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the N-H, S=O, and other bonds.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3300 | N-H stretching (amine) |

| 3100-3000 | Aromatic C-H stretching |

| 1620-1580 | N-H bending (amine) & C=C stretching (aromatic) |

| 1250-1150 | S=O stretching (sulfonic acid) |

| 1050-1000 | S-O stretching (sulfonic acid) |

| Table 3: Key IR absorption bands for this compound.[3] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from the π → π* transitions of the benzene ring.

| Solvent | λmax (nm) |

| Water | ~245, ~295 |

| Table 4: UV-Vis spectral data for this compound.[3] |

The position and intensity of these absorption bands can be influenced by the solvent polarity.[5]

Experimental Protocols

Accurate spectral data acquisition relies on proper sample preparation and instrument operation. The following are generalized protocols for obtaining NMR, IR, and UV-Vis spectra of solid samples like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[6] Ensure the sample is fully dissolved.

-

Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition : Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are generally sufficient, but may be optimized as needed.[7]

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation : Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., methanol (B129727) or acetone).[8]

-

Film Deposition : Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[8]

-

Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[8] A background spectrum of the clean, empty salt plate should be recorded and subtracted from the sample spectrum.[9]

UV-Vis Spectroscopy Protocol

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., water or ethanol).[10][11] The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

-

Blank Measurement : Fill a quartz cuvette with the pure solvent and record a baseline spectrum.[12] This will be used to correct for any absorbance from the solvent and the cuvette.

-

Sample Measurement : Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.[10] Record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis : The resulting spectrum will show absorbance as a function of wavelength. The wavelengths of maximum absorbance (λmax) should be identified.

Workflow Visualization

The general workflow for the spectral analysis of a solid sample can be visualized as follows:

A generalized workflow for the spectral analysis of a solid organic compound.

This guide provides a comprehensive overview of the spectral characteristics of this compound and the methodologies for their determination. The presented data and protocols are intended to be a valuable resource for researchers in the fields of chemistry and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Aniline-2-sulfonic acid(88-21-1) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | C6H7NO3S | CID 6926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. ossila.com [ossila.com]

- 12. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

2-Aminobenzenesulfonic acid safety data sheet (SDS)

An In-depth Technical Guide to the Safety Data for 2-Aminobenzenesulfonic Acid

This technical guide provides a comprehensive overview of the safety data for this compound (CAS No. 88-21-1), also known as Orthanilic acid. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and clear visual workflows.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇NO₃S | [1][2] |

| Molecular Weight | 173.19 g/mol | [1][2] |

| Physical State | Light brown crystalline powder | [1][2] |

| Melting Point | >300 °C (>572 °F) | [1][5][6] |

| Boiling Point | Data not available | [1][5] |

| Flash Point | Data not available | [1][5] |

| Solubility | Soluble in water | [3][4] |

| pH | Data not available | [1] |

| Vapor Pressure | Data not available | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The primary hazards are related to its corrosive and irritant effects on skin and eyes.[5][7][8] Some safety data sheets also indicate a potential for skin sensitization.[5][9]

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Corrosion / Irritation | Category 1B[2][7][8] | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage / Eye Irritation | Category 1[5][8] | H318: Causes serious eye damage. |

| Skin Sensitization | Category 1[5] | H317: May cause an allergic skin reaction. |

The logical flow from classification to protective action is illustrated in the diagram below.

Toxicological Data

Comprehensive quantitative toxicological data for this compound is limited in publicly available literature. Most safety data sheets report acute toxicity values as "not available".[1] The primary health hazards identified are corrosive effects and potential skin sensitization.[2][5][9]

| Endpoint | Species | Route | Value & Result | Reference(s) |

| Acute Oral Toxicity | - | - | Data not available | [1] |

| Acute Dermal Toxicity | - | - | Data not available | [1] |

| Skin Corrosion | - | - | Causes severe skin burns (Category 1B) | [2] |

| Eye Damage | - | - | Causes serious eye damage (Category 1) | |

| Skin Sensitization | - | - | May cause an allergic skin reaction | [5][9] |

| Carcinogenicity | - | - | Not listed by IARC, NTP, or OSHA | |

| Mutagenicity | - | - | Data not available | [10] |

Note: The toxicological properties of this compound have not been fully investigated.[11]

Experimental Protocols

The hazard classifications are typically determined using standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The specific studies performed on this compound are not always cited, but the following protocols represent the standard methodologies for assessing its key hazards.

Skin Corrosion/Irritation Testing (OECD 431)

The in vitro skin corrosion test using a Reconstructed Human Epidermis (RhE) model is a modern, animal-welfare-conscious alternative to traditional animal testing.[1][12]

-

Principle: The test chemical is applied topically to a three-dimensional RhE model, which mimics the upper layers of human skin.[12][13] Corrosive chemicals penetrate the stratum corneum and are cytotoxic to the underlying keratinocytes, causing a decrease in cell viability.[1][12]

-

Methodology:

-

Preparation: At least two tissue replicates are used for the test chemical and controls.[1]

-

Application: A sufficient amount of this compound (e.g., ≥30 mg/cm²) is applied uniformly to the surface of the RhE tissue.[1]

-

Exposure: Tissues are exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).[12]

-

Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured using a quantitative assay, typically the MTT assay. In this assay, viable cells convert the yellow MTT dye into a blue formazan (B1609692) salt, which is then extracted and measured spectrophotometrically.[12]

-

Classification: The chemical is classified as corrosive (Category 1) if the cell viability falls below specific thresholds (e.g., <50% viability after 3 minutes of exposure or <15% after 1 hour).[12]

-

Eye Irritation/Corrosion Testing (OECD 405)

This guideline describes the traditional in vivo procedure for assessing acute eye irritation or corrosion.[2]

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control. The degree of irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at set intervals.[2][7]

-

Methodology:

-

Animal Selection: Healthy young adult albino rabbits are used. Animals are examined 24 hours before the test to ensure no pre-existing eye defects.[2]

-

Procedure: The test is initiated using a single animal. Following the application of systemic analgesics and topical anesthetics to minimize distress, a measured dose (e.g., 0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye.[2]

-

Observation: The eye is examined for irritation and damage at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days to assess reversibility.[3][7]

-

Classification: If a corrosive or severe irritant effect is observed in the first animal, no further testing is performed.[8] If the initial effects are mild, the test is confirmed using up to two additional animals.[8] The scores for corneal opacity, iritis, and conjunctival redness/swelling are used to classify the hazard.

-

Skin Sensitization Testing (OECD 429)

The Local Lymph Node Assay (LLNA) is an in vivo method for identifying potential skin sensitizers.[4]

-

Principle: The LLNA measures the proliferation of lymphocytes in the auricular lymph nodes that drain the site of chemical application (the mouse ear). A sensitizing chemical induces a significant increase in lymphocyte proliferation compared to controls.[4]

-

Methodology:

-

Animal Selection: Typically, female mice of a CBA/Ca or CBA/J strain are used.[14]

-

Procedure: A range of concentrations of the test substance is applied to the dorsal surface of each mouse's ear for three consecutive days.[4]

-

Proliferation Measurement: Five days after the first application, a solution of ³H-methyl thymidine (B127349) (or an alternative label) is injected intravenously. The mice are sacrificed a few hours later, and the draining auricular lymph nodes are excised.

-

Analysis: The incorporation of the radiolabel into the lymph node cells is measured via scintillation counting. A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.

-

Classification: A substance is classified as a skin sensitizer (B1316253) if the Stimulation Index is ≥ 3.[4]

-

Emergency and Handling Procedures

Proper handling and emergency preparedness are critical when working with this compound due to its corrosive nature.

Emergency First Aid

Immediate action is required in case of exposure. The following diagram outlines the recommended first aid workflow.[15]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ecetoc.org [ecetoc.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. nucro-technics.com [nucro-technics.com]

- 8. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 9. This compound | C6H7NO3S | CID 6926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

- 12. x-cellr8.com [x-cellr8.com]

- 13. oecd.org [oecd.org]

- 14. utu.fi [utu.fi]

- 15. sds.metasci.ca [sds.metasci.ca]

In-Depth Technical Guide: The Biological Activity of 2-Aminobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzenesulfonic acid, also known as orthanilic acid, is an aromatic sulfonic acid that plays a role in various biological processes. It is recognized for its involvement in microbial metabolism, particularly in the degradation of benzoate.[1][2] Beyond its metabolic functions, orthanilic acid and its derivatives have garnered interest in the scientific community for their diverse biological activities, including effects on cardiac function and enzymatic inhibition. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Core Biological Activities

Positive Inotropic Effect on Cardiac Muscle

Orthanilic acid has been observed to exhibit a positive inotropic effect, meaning it increases the force of contraction of the heart muscle.[3] This activity has been primarily demonstrated in in vitro studies using isolated heart preparations. As a structural analog of taurine, a compound known to modulate cardiac function, orthanilic acid's effects on cardiac tension have been a subject of investigation.[3]

Quantitative Data

Currently, detailed dose-response curves for the positive inotropic effect of this compound are not extensively available in the public domain. However, one study reported a positive inotropic effect in guinea pig heart preparations when bathed in a 20 mM solution of orthanilic acid for 60 minutes.[3] Further quantitative analysis is required to establish a clear dose-dependent relationship.

Experimental Protocol: Isolated Langendorff Heart Preparation

The following is a detailed methodology for assessing the inotropic effects of this compound on an isolated mammalian heart, based on standard Langendorff perfusion techniques.

Objective: To determine the effect of this compound on myocardial contractility.

Materials:

-

Male guinea pigs (250-350 g)

-

Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11), gassed with 95% O2 / 5% CO2, pH 7.4, maintained at 37°C.

-

This compound (Orthanilic acid)

-

Langendorff perfusion system

-

Pressure transducer

-

Data acquisition system

Procedure:

-

Guinea pigs are heparinized and anesthetized.

-

The heart is rapidly excised and immediately mounted on the Langendorff apparatus via the aorta.

-

Retrograde perfusion with Krebs-Henseleit buffer is initiated at a constant pressure.

-

A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and heart rate (HR). The balloon is inflated to achieve a stable end-diastolic pressure.

-

The heart is allowed to stabilize for a period of 30 minutes.

-

Following stabilization, a baseline recording of cardiac parameters (LVDP, HR, +dP/dt_max, -dP/dt_max) is obtained.

-

This compound is then introduced into the perfusate at increasing concentrations.

-

Each concentration is maintained for a sufficient period to allow for a steady-state response to be recorded.

-

Data is continuously recorded throughout the experiment.

Data Analysis: Changes in LVDP and the maximal rate of pressure development (+dP/dt_max) are used as indices of myocardial contractility. Dose-response curves are constructed to quantify the inotropic effect.

Logical Workflow for Inotropic Effect Assessment

Caption: Workflow for assessing the inotropic effect of this compound.

Inhibition of Glutathione S-Transferase (GST)

This compound has been shown to inhibit the enzymatic activity of Glutathione S-Transferase (GST).[3] GSTs are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds by catalyzing their conjugation with glutathione. The inhibitory action of orthanilic acid on GST suggests a potential role in modulating cellular detoxification pathways.[3]

Quantitative Data

Experimental Protocol: Glutathione S-Transferase Inhibition Assay

The following protocol describes a common method for determining the inhibitory effect of a compound on GST activity using the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

Objective: To determine the IC50 value of this compound for the inhibition of Glutathione S-Transferase.

Materials:

-

Purified Glutathione S-Transferase (e.g., from equine liver or recombinant human)

-

1-Chloro-2,4-dinitrobenzene (CDNB)

-

Reduced Glutathione (GSH)

-

Phosphate buffer (e.g., 100 mM, pH 6.5)

-

This compound (Orthanilic acid)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of GST in an appropriate buffer.

-

Prepare a stock solution of CDNB in ethanol.

-

Prepare a stock solution of GSH in water or buffer.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

GSH solution

-

Varying concentrations of this compound (inhibitor) or buffer (for control).

-

GST enzyme solution.

-

-

Include a blank for each inhibitor concentration containing all components except the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a few minutes.

-

Initiate the reaction by adding the CDNB solution to all wells.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The product of the reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at this wavelength.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

-

Correct the rates by subtracting the rate of the non-enzymatic reaction (from the blank wells).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of GST activity, by fitting the data to a suitable dose-response model.

-

Signaling Pathway: Detoxification and Cellular Stress Response

Caption: Inhibition of GST by this compound disrupts detoxification.

Antimicrobial Activity

While this compound itself has limited reported direct antimicrobial activity, its derivatives, particularly sulfonamides, are a well-established class of antibacterial agents. The core structure of this compound serves as a scaffold for the synthesis of these more potent antimicrobial compounds.

Mechanism of Action of Sulfonamide Derivatives

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[4] This enzyme is critical for the de novo synthesis of folic acid in bacteria, which is an essential precursor for the synthesis of nucleotides and some amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, leading to a bacteriostatic effect.[4]

Quantitative Data

Specific Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial and fungal strains are not widely reported, likely due to its weaker activity compared to its derivatives. For its derivatives, MIC values vary depending on the specific chemical modification and the target microorganism.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method to determine the MIC of a compound against a specific microorganism.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger.

Materials:

-

Bacterial strains (E. coli, S. aureus) and fungal strains (C. albicans, A. niger)

-

Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Prepare a standardized suspension of the test microorganism in sterile saline or broth to match a 0.5 McFarland turbidity standard.

-

Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or an appropriate conidial/yeast concentration for fungi in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Perform serial two-fold dilutions of the compound in the growth medium directly in the 96-well plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well containing the diluted compound.

-

Include positive controls (microorganism in medium without the compound) and negative controls (medium only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

-

Signaling Pathway: Bacterial Folic Acid Synthesis Inhibition by Sulfonamide Derivatives